molecular formula C19H19N3OS2 B2726154 N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 920454-03-1

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B2726154
CAS No.: 920454-03-1
M. Wt: 369.5
InChI Key: FVDLAJDOAUBFLF-UHFFFAOYSA-N
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Description

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a thiadiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 2,5-dimethylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with hydrazine hydrate to yield the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 2-phenylacetyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
  • 2-chloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological and chemical properties. Its potential therapeutic applications and ability to undergo diverse chemical reactions make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-13-8-9-14(2)16(10-13)12-24-19-22-21-18(25-19)20-17(23)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDLAJDOAUBFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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